1-tert-butyl-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-tert-butyl-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a unique combination of functional groups
Vorbereitungsmethoden
The synthesis of 1-tert-butyl-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the thiadiazole ring: This step involves the reaction of appropriate precursors under specific conditions to form the 1,3,4-thiadiazole ring.
Introduction of the ethoxymethyl group: This step involves the alkylation of the thiadiazole ring with ethoxymethyl chloride in the presence of a base.
Formation of the pyrrolidine ring: This step involves the cyclization of the intermediate product to form the pyrrolidine ring.
Introduction of the tert-butyl group: This step involves the alkylation of the pyrrolidine ring with tert-butyl bromide in the presence of a base.
Formation of the carboxamide group: This step involves the reaction of the intermediate product with an appropriate amine to form the carboxamide group.
Analyse Chemischer Reaktionen
1-tert-butyl-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can undergo reduction reactions, typically in the presence of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, typically in the presence of nucleophiles or electrophiles.
Hydrolysis: The compound can undergo hydrolysis reactions, typically in the presence of acids or bases.
Wissenschaftliche Forschungsanwendungen
1-tert-butyl-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide has various scientific research applications, including:
Medicinal Chemistry: The compound is of interest for its potential use as a pharmaceutical intermediate or active pharmaceutical ingredient.
Materials Science: The compound is of interest for its potential use in the development of new materials with unique properties.
Biological Research: The compound is of interest for its potential use in the study of biological processes and pathways.
Industrial Applications: The compound is of interest for its potential use in various industrial processes, including catalysis and polymerization.
Wirkmechanismus
The mechanism of action of 1-tert-butyl-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
1-tert-butyl-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:
1-tert-butyl-3-ethylcarbodiimide: This compound has a similar tert-butyl group and is used in peptide coupling reactions.
tert-butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate: This compound has a similar tert-butyl group and is used as an intermediate in the synthesis of ceftolozane.
tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound has a similar tert-butyl group and is used as a precursor to biologically active natural products.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique chemical and biological properties to the compound.
Eigenschaften
Molekularformel |
C14H22N4O3S |
---|---|
Molekulargewicht |
326.42 g/mol |
IUPAC-Name |
1-tert-butyl-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C14H22N4O3S/c1-5-21-8-10-16-17-13(22-10)15-12(20)9-6-11(19)18(7-9)14(2,3)4/h9H,5-8H2,1-4H3,(H,15,17,20) |
InChI-Schlüssel |
XQMBMGPYRJPONT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.